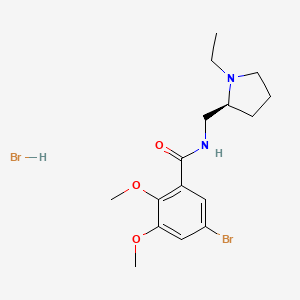

FLB 457 氢溴酸盐

描述

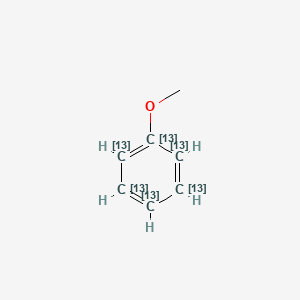

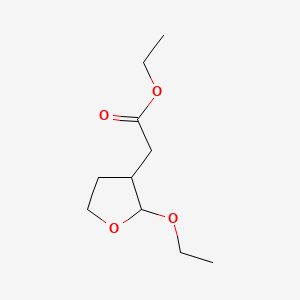

Molecular Structure Analysis

The molecular structure of FLB 457 Hydrobromide is represented by the formula C16H24Br2N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

FLB 457 Hydrobromide appears as an off-white to pale yellow solid . It has a melting point of 128 - 131°C . It is slightly soluble in DMSO, Methanol, and Water . Its specific rotation is -8.9° (c = 0.2, Methanol) .科学研究应用

检查纹状体外 D2-多巴胺受体: FLB 457 在标记碳-11 ([11C]FLB 457) 后,用于 PET 研究,以检查健康受试者和抗精神病药物治疗患者的纹状体外 D2-多巴胺受体。它对丘脑、颞叶皮层和额叶皮层等区域的 D2-多巴胺受体表现出高度特异性结合,这对于研究精神分裂症和抗精神病药物的作用至关重要 (Farde 等人,1997).

测量药物诱导的多巴胺变化: 研究表明,[11C]FLB 457 可以测量由哌醋甲酯等药物引起的多巴胺浓度的变化,这对于理解和治疗注意力缺陷多动障碍 (ADHD) 等疾病非常重要 (Montgomery 等人,2007).

作为 PET 配体的开发: 研究重点是将 FLB 457 开发为 PET 配体,突出了其对 D2 和 D3 受体的强亲和力和对其他中枢受体的可忽略结合。这使其适用于检查人脑中的 D2 多巴胺受体,特别是在纹状体外区域 (Halldin 等人,1995).

作为抗精神病剂的潜力: 研究探索了 FLB 457 作为潜在抗精神病剂的构象和性质,重点关注其对多巴胺 D2 受体的高立体选择性阻断亲和力 (Stensland 等人,1995).

提高放射性配体的比放射性: 已经开展研究以提高 [11C]FLB 457 的比放射性,这对于提高 D2 受体的 PET 成像质量和可靠性非常重要 (Sandell 等人,2000).

验证定量 PET 研究: 已经研究了在使用 [11C]FLB 457 的 PET 研究中使用小脑作为参考区域的有效性,这对于准确量化纹状体外 D2/D3 受体至关重要 (Asselin 等人,2007).

成像中的可重复性和可靠性: 研究的重点是 [11C]FLB 457 在纹状体外区域结合的可重复性和可靠性,这是其用于纵向和临床研究的关键因素 (Sudo 等人,2001).

探索精神疾病中的多巴胺传递: 该化合物已被用于研究额叶皮层中的多巴胺传递,特别是与精神分裂症和成瘾等精神疾病的关系。这包括使用同时微透析和 [11C]FLB 457 PET 的研究 (Narendran 等人,2014).

研究多巴胺-谷氨酸相互作用: FLB 457 已用于研究大脑中的多巴胺-谷氨酸相互作用,这对于理解氯胺酮引起的精神病症状和精神分裂症的病理生理学非常重要 (Aalto 等人,2005).

人体辐射剂量学: 已经研究了 [11C]FLB 457 在人体中的生物分布和辐射剂量学,以确保其在 PET 成像中使用时的安全性和有效性 (Kimura 等人,2014).

属性

IUPAC Name |

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3.BrH/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3;/h8-9,12H,4-7,10H2,1-3H3,(H,18,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEBIEBXGASRIN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675896 | |

| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoremoxipride Hydrobromide | |

CAS RN |

107188-92-1 | |

| Record name | Isoremoxipride hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOREMOXIPRIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2VIG507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)